5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid

IDH1 R132H inhibitor ABL1 kinase scaffold precursor

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid (CAS 377769-51-2, molecular formula C₁₈H₂₁NO₄S, MW 347.43) is a sulfamoyl benzoic acid derivative that constitutes the carboxylic acid precursor to the butylphenyl sulfonamide (TOS) class of mutant isocitrate dehydrogenase 1 (IDH1 R132H) inhibitors. This compound retains the intact 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoyl scaffold—the pharmacophoric core responsible for binding within the allosteric pocket of IDH1 R132H and for engaging multiple non-receptor tyrosine kinases (ABL1, BTK, CSK, Lck).

Molecular Formula C18H21NO4S
Molecular Weight 347.43
CAS No. 377769-51-2
Cat. No. B2555795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid
CAS377769-51-2
Molecular FormulaC18H21NO4S
Molecular Weight347.43
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O
InChIInChI=1S/C18H21NO4S/c1-3-4-5-14-7-9-15(10-8-14)19-24(22,23)16-11-6-13(2)17(12-16)18(20)21/h6-12,19H,3-5H2,1-2H3,(H,20,21)
InChIKeyOTSNMUDJXINAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid (CAS 377769-51-2): Core Scaffold of Butylphenyl Sulfonamide IDH1 Inhibitors


5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid (CAS 377769-51-2, molecular formula C₁₈H₂₁NO₄S, MW 347.43) is a sulfamoyl benzoic acid derivative that constitutes the carboxylic acid precursor to the butylphenyl sulfonamide (TOS) class of mutant isocitrate dehydrogenase 1 (IDH1 R132H) inhibitors [1]. This compound retains the intact 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoyl scaffold—the pharmacophoric core responsible for binding within the allosteric pocket of IDH1 R132H and for engaging multiple non-receptor tyrosine kinases (ABL1, BTK, CSK, Lck) [2][3]. The free carboxylic acid form is listed as an intermediate in the Agios Pharmaceuticals patent WO2011072174A1, where it serves as the direct precursor for piperazine-coupled analogs and radiolabeled derivatives aimed at imaging mutant IDH1 expression in gliomas [4].

Why 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid Cannot Be Replaced Arbitrarily within the Sulfamoyl Benzoic Acid Family


The sulfamoyl benzoic acid (SBA) chemical space spans multiple biological targets—LPA2 GPCR agonism, IDH1 mutant inhibition, organic anion transporter (OAT) blockade, and pannexin-1 (Panx1) channel modulation—with even minor substituent changes producing profound shifts in target selectivity and potency [1]. For example, regioisomeric movement of the sulfamoyl group from the 5-position (this compound) to the 3-position yields 3-[(4-butylphenyl)sulfamoyl]benzoic acid (CAS 377769-55-6), which is reported as an antibody-binding inhibitor and ion-channel modulator rather than a kinase-targeted IDH1 inhibitor . Within the IDH1 inhibitor series itself, the difference between the free carboxylic acid (this compound) and its piperazine carbamate derivative (TOS-1) represents a critical functionalization step: while the acid form provides the scaffold, the elaborated derivatives achieve sub-micromolar kinase inhibition and low-micromolar cellular antiproliferative potency [2]. Substituting this compound with a different SBA scaffold would necessitate re-optimization of the entire synthetic route and re-profiling of the kinase polypharmacology, as the 2-methyl substitution pattern on the benzoyl ring contributes to both the binding conformation in the ABL1 myristate pocket and the compound's logP-driven membrane permeability [2].

Quantitative Differentiation Evidence for 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid (CAS 377769-51-2)


Scaffold Identity Verified by Patent: The Carboxylic Acid Precursor to TOS-1 IDH1/ABL1 Dual Inhibitor

The compound CAS 377769-51-2 is explicitly disclosed as the carboxylic acid intermediate '5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid' in Agios Pharmaceuticals patent WO2011072174A1, where it is the direct precursor to the piperazine carbamate derivative designated TOS-1 [1]. In the patent, this free acid form (page 101–102) is used to synthesize the elaborated inhibitors that subsequently demonstrated IC₅₀ values of 0.934 μM against wild-type ABL1 kinase and antiproliferative IC₅₀ of 12.65 μM against K562 leukemia cells [2]. By contrast, the 3-regioisomer 3-[(4-butylphenyl)sulfamoyl]benzoic acid (CAS 377769-55-6) is not associated with IDH1 or kinase pharmacology, being instead annotated as an antibody-binding modulator . This establishes CAS 377769-51-2 as the structurally authenticated entry point to the TOS series.

IDH1 R132H inhibitor ABL1 kinase scaffold precursor

Kinase Polypharmacology: TOS-1 (Scaffold-Derived) ABL1 Inhibition Matches Imatinib-Level Engagement, Contrasting with Axitinib Selectivity

The piperazine carbamate TOS-1, derived directly from 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid, inhibited wild-type ABL1 kinase with an IC₅₀ of 0.934 μM in an ADP-Glo luminescence assay, and additionally showed moderate activity against BTK, CSK, and Lck at comparable levels [1]. In contrast, the clinical kinase inhibitor axitinib showed higher ABL1 potency (IC₅₀ = 0.452 μM) but narrower polypharmacology, while imatinib achieved ABL1 IC₅₀ of 0.13 μM with high selectivity [1]. TOS-1 demonstrated a unique synergy profile with axitinib (combination index CI = 0.5 at Fa = 0.9, denoting strong synergy), whereas TOS-2 (the fluoroethyl derivative) yielded CI = 0.75 (moderate synergy) [1]. This indicates that the methylbenzoic acid scaffold engenders a multi-kinase engagement pattern distinct from both imatinib (selective) and axitinib (VEGFR-promiscuous), with specific synergy potential.

ABL1 BTK non-receptor tyrosine kinase polypharmacology

Cellular Antiproliferative Activity: TOS-1 Shows Broader Tumor-Type Coverage Than Imatinib or Axitinib

In MTS viability assays across six cancer cell lines, the scaffold-derived TOS-1 showed antiproliferative IC₅₀ values of 12.65 μM (K562 leukemia), 18.09 μM (MCF-7 breast), and 25.25 μM (PANC-1 pancreatic) [1]. Critically, imatinib and axitinib were essentially inactive (IC₅₀ >30 μM) in all non-leukemia lines, whereas TOS-1 retained measurable activity in breast and pancreatic cancer models [1]. TOS-2 (fluoroethyl analog) showed somewhat higher potency in MCF-7 (IC₅₀ = 15.59 μM) and PANC-1 (IC₅₀ = 18.93 μM) but lower activity against K562 (IC₅₀ = 17.26 μM) [1]. This broader spectrum is attributed to simultaneous engagement of IDH1 R132H and multiple non-receptor tyrosine kinases [1].

antiproliferative K562 MCF-7 PANC-1

On-Target Cellular Engagement: TOS-1 Reduces Oncogenic 2-Hydroxyglutarate in IDH1-Mutant Cells

In K562 leukemia cells, treatment with TOS-1 at a single concentration (0.5 μM, 24 h) reduced cellular D-2-hydroxyglutarate (D-2-HG) levels to approximately 24% of baseline, confirming on-target inhibition of mutant IDH1 R132H [1]. TOS-2 (fluoroethyl derivative) achieved a greater reduction (48% of baseline), while axitinib—not an IDH1 inhibitor—also reduced D-2-HG to 46% of baseline, likely via indirect metabolic effects [1]. This demonstrates that the methylbenzoic acid scaffold, when elaborated to TOS-1, directly engages the IDH1 R132H target in a cellular context, reducing the pathognomonic oncometabolite.

2-hydroxyglutarate IDH1 R132H target engagement

Physicochemical Differentiation: Optimized Lipophilicity Window for Blood-Brain Barrier Penetration vs. LPA2 Agonist SBAs

The calculated physicochemical properties of 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid—logP = 4.99 and polar surface area (PSA) = 91.85 Ų—position it within the favorable range for passive blood-brain barrier (BBB) penetration (typically logP 2–5, PSA < 90 Ų) . By comparison, many LPA2-agonist sulfamoyl benzoic acid analogs reported in the literature possess substantially different substitution patterns (e.g., GRI977143 and its derivatives with extended aromatic systems) yielding higher molecular weights and PSA values less suited for CNS applications [1]. The TOS scaffold's CNS-compatible properties are functionally relevant: the clinical-stage IDH1 inhibitor BAY-1436032, which also achieves good brain penetrability, has been advanced to clinical trials for gliomas harboring IDH1 mutations [2].

logP PSA blood-brain barrier CNS penetration

Commercial Availability and Purity Options: Direct Comparison with Discontinued or Special-Order Analogs

CAS 377769-51-2 is commercially available from multiple vendors with specified purity grades: MolCore offers NLT 98% purity with ISO-certified quality systems, while Leyan (Shanghai Haohong) supplies 95% purity in quantities from 50 mg to 10 g . In contrast, several structurally related sulfamoyl benzoic acids—including the 3-regioisomer (CAS 377769-55-6) and the 2-regioisomer 2-[(4-butylphenyl)sulfamoyl]benzoic acid—are more frequently listed as discontinued or special-order items (e.g., CymitQuimica lists the target compound itself as 'Discontinued' across all package sizes as of 2019) . The Santa Cruz Biotechnology listing under '5-(4-Butyl-phenylsulfamoyl)-2-methyl-benzoic acid' provides an alternative research-grade source . This fragmented supply landscape makes verified vendor selection critical for uninterrupted research.

procurement purity availability vendor comparison

Optimal Research and Procurement Scenarios for 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid (CAS 377769-51-2)


Chemical Biology: Synthesis of TOS-Class IDH1 R132H / Multi-Kinase Probe Molecules

This compound serves as the direct carboxylic acid precursor for generating TOS-1 and its analogs via carbodiimide-mediated coupling to piperazine or other amine nucleophiles [1]. Researchers studying the intersection of mutant IDH1 and ABL1/BTK kinase signaling in leukemia or glioblastoma can use this scaffold to build focused libraries that retain the 2-methyl-5-sulfamoyl substitution pattern proven to engage both the IDH1 allosteric pocket and the ABL1 myristate site [1][2]. The demonstrated synergy between TOS-1 and axitinib (CI = 0.5) [1] further supports combination probe studies targeting dual IDH1/kinase pathways.

Medicinal Chemistry: Lead Optimization of Brain-Penetrant Mutant IDH1 Inhibitors

With logP = 4.99 and PSA = 91.85 Ų, the scaffold is positioned near the upper boundary for passive BBB permeability . Given that clinical IDH1 inhibitors such as BAY-1436032 demonstrate brain penetrability and have entered glioma trials [1], medicinal chemists can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at reducing logP (e.g., via heteroatom introduction) or adding fluorine substituents (as in TOS-2) to modulate CNS exposure while preserving kinase and IDH1 engagement [1][3].

Radiopharmaceutical Development: Precursor for ¹⁸F- or ¹²⁵I-Labeled IDH1 Imaging Probes

The Chitneni et al. (2016) study demonstrates that butyl-phenyl sulfonamide analogs can be radiolabeled with ¹⁸F (67.5 ± 6.6% radiochemical yield) or ¹²⁵I (56.6 ± 20.1% yield) to produce PET/SPECT imaging agents that selectively accumulate in IDH1-mutant tumor cells (uptake ratio 1.67 vs. WT-IDH1 at 3 h post-injection) [3]. The free carboxylic acid form (this compound) provides a versatile functional handle for introducing chelating groups or prosthetic linkers prior to radiolabeling, supporting the development of noninvasive diagnostic tools for IDH1-mutant gliomas [3].

Procurement for Multi-Target Anticancer Screening Libraries

Unlike imatinib and axitinib—which show potent but narrow activity restricted to K562 leukemia cells (IC₅₀ 0.10–0.13 μM) with no effect in breast, pancreatic, or glioblastoma lines (>30 μM) [1]—the TOS scaffold (accessible from this compound) retains antiproliferative activity in MCF-7 breast (18.09 μM) and PANC-1 pancreatic (25.25 μM) models [1]. Procurement of CAS 377769-51-2 as a building block enables the creation of screening libraries that probe this broader-spectrum polypharmacology, making it suitable for phenotypic screening campaigns in solid tumor panels where IDH1 mutations and kinase dependencies co-occur [1][2].

Quote Request

Request a Quote for 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.